Comprehensive Technical Guide: Chemical Identity, MSDS, and Synthetic Protocols for 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one
Comprehensive Technical Guide: Chemical Identity, MSDS, and Synthetic Protocols for 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one
Prepared by: Senior Application Scientist, Medicinal Chemistry & Process Development Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Executive Summary & Strategic Importance
In modern fragment-based drug discovery and medicinal chemistry, the strategic selection of bifunctional building blocks is critical for the rapid assembly of complex pharmacophores. 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one (CAS Registry Number: ) is a highly versatile α-functionalized acetophenone.
This compound features orthogonal reactivity profiles:
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The α-Methylthio Ketone Moiety: Acts as a highly reactive electrophilic center for condensation reactions, making it an ideal precursor for synthesizing sulfur-containing heterocycles (e.g., thiazoles, imidazoles, and oxazoles).
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The para-Bromo Aryl Group: Serves as a reliable handle for downstream transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) once the core heterocycle is established.
Understanding the precise physical properties, toxicological profile (MSDS), and optimized synthetic pathways for this compound is essential for ensuring both laboratory safety and high-yield process scale-up.
Chemical Identity and Quantitative Properties
To facilitate analytical tracking and inventory management, the core quantitative data for 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one has been summarized below.
| Property | Value |
| Chemical Name | 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one |
| Common Synonyms | 4'-Bromo-2-(methylthio)acetophenone; 1-(4-Bromophenyl)-2-(methylthio)ethanone |
| CAS Registry Number | 23343-31-9 |
| Molecular Formula | C₉H₉BrOS |
| Molecular Weight | 245.14 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Purity Standard (Typical) | ≥ 95% (Validated via HPLC/NMR) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
Material Safety Data Sheet (MSDS) & Mechanistic Toxicology
As with all α-functionalized carbonyls, strict adherence to safety protocols is non-negotiable. While the methylthio group is a poorer leaving group than a halide (meaning this compound is significantly less lachrymatory than its precursor, α-bromoacetophenone), it still poses distinct hazards [1].
GHS Classification & Hazard Statements
According to standardized safety data [1], CAS 23343-31-9 is classified under the following hazard statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
The Causality of Toxicity
Why is this compound an irritant? The toxicity stems from its electrophilic nature. The electron-withdrawing carbonyl group increases the acidity of the α-protons and the electrophilicity of the α-carbon. In a biological environment, this molecule can act as a mild alkylating agent or undergo oxidation to form reactive sulfoxides/sulfones. It readily reacts with biological nucleophiles—specifically the thiol (-SH) groups of cysteine residues in epidermal and respiratory proteins—triggering localized inflammatory cascades.
Handling and Emergency Protocol
Figure 2: Hazard mitigation and emergency response protocol for handling CAS 23343-31-9.
Precautionary Measures (P-Statements): Always operate within a certified fume hood (P271). Wear nitrile gloves (minimum 0.11 mm thickness) and tightly fitting safety goggles (P280). In case of exposure, wash contaminated skin with copious amounts of water (P302+P352) and remove contact lenses if exposed to eyes, rinsing continuously for 15 minutes (P305+P351+P338).
Validated Synthetic Methodology
The synthesis of 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one is typically achieved via a robust two-step protocol starting from commercially available 4'-bromoacetophenone. This method relies on an initial α-bromination followed by a nucleophilic thioetherification [2].
Step-by-Step Protocol
Step 1: α-Bromination of 4'-Bromoacetophenone
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Preparation: Dissolve 4'-bromoacetophenone (1.0 equiv, 100 mmol) in glacial acetic acid (150 mL).
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Reaction: Cool the solution to 10 °C. Add liquid bromine (Br₂, 1.05 equiv) dropwise over 30 minutes.
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Causality Check: Glacial acetic acid is chosen as a polar protic solvent because it stabilizes the acid-catalyzed enol intermediate. The reaction generates HBr as a byproduct, which auto-catalyzes further enolization, ensuring rapid conversion.
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Workup: Stir for 2 hours at room temperature. Pour the mixture into ice-cold water (500 mL). Filter the resulting precipitate, wash with distilled water until the filtrate is pH neutral, and dry under a vacuum to yield 2,4'-dibromoacetophenone.
Step 2: Thioetherification (Nucleophilic Substitution)
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Preparation: Dissolve the intermediate 2,4'-dibromoacetophenone (1.0 equiv, 80 mmol) in anhydrous Tetrahydrofuran (THF, 200 mL).
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Reaction: Cool the flask strictly to 0–5 °C using an ice-water bath. Slowly add sodium methanethiolate (NaSMe, 1.1 equiv) portion-wise over 20 minutes.
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Causality Check: Temperature control is absolutely critical here. The α-carbon is highly electrophilic. NaSMe is a powerful nucleophile, making the reaction highly exothermic. If the temperature exceeds 10 °C, the base can deprotonate the newly formed product, leading to unwanted Darzens-type condensations or α,α-bis(methylthio) impurities.
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Workup: Stir for 1 hour at 0 °C. Quench the reaction with saturated aqueous NH₄Cl (100 mL). Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize the crude solid from hot ethanol to yield pure 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one.
Figure 1: Step-by-step synthetic workflow for 1-(4-Bromophenyl)-2-(methylsulfanyl)ethan-1-one.
Self-Validating Analytical Characterization
To ensure the integrity of the synthesized batch before deployment in downstream drug discovery assays, the product must be validated as a self-contained system. Rely on the following analytical benchmarks:
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¹H NMR (400 MHz, CDCl₃): The structural confirmation hinges on the α-protons. The -CH₂- protons will appear as a distinct singlet around 3.75 ppm . This is a critical diagnostic shift; it is upfield compared to the α-bromo precursor (~4.4 ppm) due to sulfur's lower electronegativity relative to bromine. The -SCH₃ protons will appear as a sharp singlet at 2.15 ppm . The aromatic protons will display a classic AA'BB' para-substitution pattern (two doublets, J ≈ 8.4 Hz) at 7.62 ppm and 7.85 ppm .
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LC-MS (ESI+): The mass spectrum will definitively prove the presence of the bromine isotope pattern. Look for the [M+H]⁺ molecular ion peaks at m/z 245.0 (⁷⁹Br) and 247.0 (⁸¹Br) in a 1:1 intensity ratio.
References
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United States Patent and Trademark Office. "Process for preparing alpha-haloacetophenone derivative" (US5821388A). Google Patents. Available at:[1]
